molecular formula C7H12O2 B2769905 3-Cyclopropylbutanoic acid CAS No. 60129-31-9

3-Cyclopropylbutanoic acid

Cat. No. B2769905
CAS RN: 60129-31-9
M. Wt: 128.171
InChI Key: UGFAKPKHHOAZHY-UHFFFAOYSA-N
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Description

3-Cyclopropylbutanoic acid is a biochemical used for proteomics research . Its molecular formula is C7H12O2 and it has a molecular weight of 128.17 .


Synthesis Analysis

The stereostructure of 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo, was determined to be (2S,3S)-2 through its racemic and enantioselective syntheses employing the chelate–enolate Claisen rearrangement as a key step .


Molecular Structure Analysis

The molecular structure of 3-Cyclopropylbutanoic acid is represented by the molecular formula C7H12O2 . The average mass is 143.184 Da and the monoisotopic mass is 143.094635 Da .

Scientific Research Applications

Plant Growth Regulation

3-Cyclopropylbutanoic acid has been identified as a novel plant growth regulator. This compound was initially isolated from the mushroom Amanita castanopsidis Hongo. Its stereostructure was determined through racemic and enantioselective syntheses employing the chelate-enolate Claisen rearrangement (Morimoto et al., 2002).

Toxicity and Antimicrobial Activity

This compound has also been studied for its toxicity and antimicrobial properties. It is known to be toxic to the fungus Cercospora kikuchii, the arthropod Oncopeltus fasciatus (milkweed bug), and several bacteria species, including Agrobacterium tumefaciens, Erwinia amylovora, and Xanthomonas campestris. Its toxicity to bacteria can be reversed by adding isoleucine to the medium (Drehmel & Chilton, 2002).

Synthesis and Stereochemistry

The synthesis and stereochemistry of 3-Cyclopropylbutanoic acid and its derivatives have been a subject of interest in the field of organic chemistry. One study highlights the stereodivergent synthesis of α,α-disubstituted α-amino acids using Cu/Ir dual catalysis, which is significant for preparing nonproteinogenic α-amino acids bearing two contiguous stereogenic centers (Wei et al., 2018).

Solid-State Structures and Cyclo-β-Peptides

Another research focus is on the solid-state structures of cyclo-β-peptides derived from 3-aminobutanoic acid. These structures are known to adopt tubular formations, which are held together by hydrogen bonds, and are of interest for their chemical and physical properties (Seebach et al., 1997).

Other Applications

The compound has also been studied in various other contexts, such as its role in the synthesis of cyclic derivatives (Esgulian et al., 2017), and in the monitoring of metabolites in human urine (Arrebola et al., 1999).

properties

IUPAC Name

3-cyclopropylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(4-7(8)9)6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFAKPKHHOAZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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